N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE
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Overview
Description
N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE is a chemical compound with the molecular formula C6H8N2OS It is known for its unique structure, which includes a thiophene ring, an acetamidine group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE typically involves the reaction of 2-thiophen-3-yl-acetamidine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxy and acetamidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE involves its interaction with molecular targets and pathways within biological systems. The hydroxy and acetamidine groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE include:
- 2-Thiophen-3-yl-acetamidine
- N-Hydroxy-2-furanyl-acetamidine
- N-Hydroxy-2-pyridyl-acetamidine
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-2-thiophen-3-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSLLXIJLFLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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